Cas no 2248363-06-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylate
- EN300-6518464
- 2248363-06-4
-
- インチ: 1S/C16H14N4O5/c1-8-7-12(9(2)19(8)18-16(17)24)15(23)25-20-13(21)10-5-3-4-6-11(10)14(20)22/h3-7H,1-2H3,(H3,17,18,24)
- InChIKey: SKIQYQOONMZLFF-UHFFFAOYSA-N
- ほほえんだ: O(C(C1C=C(C)N(C=1C)NC(N)=O)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 342.09641956g/mol
- どういたいしつりょう: 342.09641956g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 585
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 124Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6518464-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylate |
2248363-06-4 | 0.05g |
$647.0 | 2023-05-31 | ||
Enamine | EN300-6518464-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylate |
2248363-06-4 | 0.1g |
$678.0 | 2023-05-31 | ||
Enamine | EN300-6518464-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylate |
2248363-06-4 | 5g |
$2235.0 | 2023-05-31 | ||
Enamine | EN300-6518464-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylate |
2248363-06-4 | 10g |
$3315.0 | 2023-05-31 | ||
Enamine | EN300-6518464-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylate |
2248363-06-4 | 0.25g |
$708.0 | 2023-05-31 | ||
Enamine | EN300-6518464-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylate |
2248363-06-4 | 1g |
$770.0 | 2023-05-31 | ||
Enamine | EN300-6518464-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylate |
2248363-06-4 | 2.5g |
$1509.0 | 2023-05-31 | ||
Enamine | EN300-6518464-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylate |
2248363-06-4 | 0.5g |
$739.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylate 関連文献
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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5. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylateに関する追加情報
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS No: 2248363-06-4)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylate, identified by its CAS number 2248363-06-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of heterocyclic molecules characterized by its intricate structural framework, which includes fused rings and functional groups that contribute to its unique chemical properties and biological activities. The presence of both dioxo and carbamoylamino substituents in the molecule suggests potential roles in modulating biological pathways, making it a subject of intense research interest.
The structural motif of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylate incorporates elements that are commonly found in biologically active molecules. The isoindole core is a privileged scaffold in medicinal chemistry, known for its ability to interact with various biological targets. The dioxo group, often present as a ketone or ester derivative, introduces polarizability and reactivity that can be exploited in drug design. Meanwhile, the carbamoylamino functionality adds an amine moiety linked to a carbamate group, which is frequently employed in the development of bioactive compounds due to its versatility in forming hydrogen bonds and participating in salt formation.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds with complex heterocyclic structures. The combination of dioxo, carbamoylamino, and pyrrole moieties in this compound positions it as a promising candidate for further investigation. Research has indicated that such structural features can enhance binding affinity to biological receptors and improve metabolic stability. For instance, studies on related isoindole derivatives have shown that modifications at the dioxo and pyrrole positions can significantly influence the pharmacokinetic properties of the molecule.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylate presents a formidable challenge due to its complex architecture. Advanced synthetic methodologies are required to construct the desired framework while maintaining high chemical purity. Techniques such as multi-step organic synthesis involving cyclization reactions, nucleophilic substitutions, and functional group transformations are typically employed. The introduction of the carbamoylamino group requires careful control to avoid unwanted side reactions, ensuring the integrity of the overall molecular structure.
One of the most compelling aspects of this compound is its potential therapeutic applications. Preliminary studies have suggested that derivatives with similar structural motifs may exhibit activities relevant to neurological disorders, inflammation, and cancer. The ability of the dioxo group to engage with specific binding pockets on target proteins and the presence of multiple hydrogen bond donors/acceptors from the carbamoylamino moiety make this compound an attractive scaffold for drug discovery. Furthermore, the dimethyl substitution at the pyrrole ring may contribute to improved solubility and bioavailability.
The chemical behavior of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylate is influenced by its functional groups and electronic distribution. Spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for characterizing its structure and confirming its identity. Additionally, computational chemistry methods can provide insights into its molecular interactions by predicting binding affinities and identifying potential binding sites on biological targets.
In conclusion, 1, this compound represents a significant advancement in pharmaceutical chemistry due to its intricate structure and potential biological activities. Its synthesis presents unique challenges but offers opportunities for developing novel therapeutic agents. As research continues to uncover new applications for complex heterocyclic molecules, 2, compounds like this one are poised to play a crucial role in addressing unmet medical needs.
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